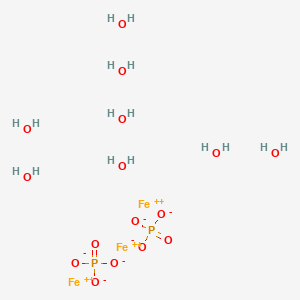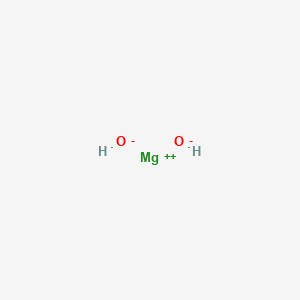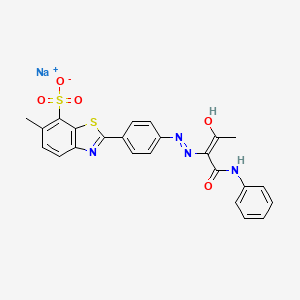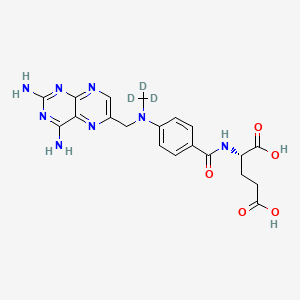
5-FG 488, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quaternary seleno-gallates containing rare-earth metals and sodium cations, such as NaLnGa4Se8 (Ln = La, Ce, Nd), through a solid-state route, highlights the intricate process of forming these compounds. The stoichiometric combination of sodium polyselenides, rare-earth metal, Ga2Se3, and Se or elemental Ga, in place of Ga2Se3, is critical for their formation (Choudhury & Dorhout, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structural arrangement is indicative of their complex molecular architecture and the significant role of selenium in their formation.
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis and exhibit planar molecular structures with a herringbone arrangement, elucidating their physicochemical properties through cyclic voltammetry (CV) and UV-vis spectra (Takimiya et al., 2005).
Physical Properties Analysis
The optical properties of compounds like NaLnGa4Se8 demonstrate significant insights into their physical characteristics, with band gaps ranging from 2.65 to 2.73 eV, narrower than their thio-analogues. This reduction in band gap is attributed to the shift of the valence band to higher energy due to the involvement of higher energy Se orbitals (Choudhury & Dorhout, 2008).
Chemical Properties Analysis
The chemical properties of these compounds are further highlighted by their reactivity and the formation of discrete CuI8 cubic clusters with diselenophosphate ligands. The coordination pattern and the observed Cu-Cl distances provide insight into the chemical behavior and the potential applications of these clusters in various chemical reactions (Liu et al., 2003).
Scientific Research Applications
“5-FG 488, SE” is a type of fluorescent labeling dye, specifically HiLyte™ Fluor 488 succinimidyl ester (SE) . This dye is used in various scientific fields, particularly in biochemistry and molecular biology, for labeling proteins and other biomolecules. Here’s a brief overview of its application:
- Summary of the Application : HiLyte™ Fluor 488 SE is an amine-reactive fluorescent labeling dye that generates protein conjugates superior to those of fluorescein derivatives such as FITC . It is significantly brighter and more photostable than fluorescein conjugates .
- Methods of Application : The dye is typically used in a procedure where it reacts with the amine groups on proteins to form a stable amide bond . The dye is usually dissolved in high-quality anhydrous DMSO immediately before an experiment .
- Results or Outcomes : The resulting protein-dye conjugates are highly fluorescent and stable, making them useful for various types of fluorescence-based assays .
-
Immunofluorescence (IF)
- Application : HiLyte™ Fluor 488 SE is used in immunofluorescence, a technique used to visualize specific proteins or antigens in cells and tissues .
- Method : The dye is conjugated to antibodies that bind to the target protein. The fluorescence of the dye allows for the visualization of the location of the protein within the cell .
- Outcome : This technique provides valuable information about the cellular distribution of proteins and the structure of cellular components .
-
Flow Cytometry
- Application : HiLyte™ Fluor 488 SE is used in flow cytometry, a technique used to measure physical and chemical characteristics of cells or particles .
- Method : The dye is conjugated to antibodies that bind to specific cell surface proteins. As the cells pass through a laser, the fluorescence of the dye is measured .
- Outcome : This technique allows for the analysis of multiple parameters of individual cells in a heterogeneous population .
-
Förster Resonance Energy Transfer (FRET)
- Application : HiLyte™ Fluor 488 SE is used in FRET, a technique used to measure the distance between two chromophores .
- Method : The dye is conjugated to one of two biomolecules of interest. When the two biomolecules are within a certain distance, energy transfer occurs between the donor (HiLyte™ Fluor 488 SE) and an acceptor fluorophore .
- Outcome : This technique provides information about molecular interactions and conformational changes .
properties
CAS RN |
198139-51-4 |
|---|---|
Product Name |
5-FG 488, SE |
Molecular Formula |
C25H13F2NO9 |
Molecular Weight |
509.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)


![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
